molecular formula C10H11ClN2 B1149014 (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride CAS No. 1213099-69-4

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride

Cat. No. B1149014
M. Wt: 194.66074
InChI Key:
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Description

Synthesis Analysis

The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves multi-step chemical reactions, starting from basic aromatic compounds and undergoing transformations like nitrilation, cyclization, and amination. For instance, cyclocondensation of α-aminonitriles with enones provides a method to access dihydro-2H-pyrrole carbonitriles, which can be further manipulated into various substituted pyrroles, indicating a pathway that could be adapted for the synthesis of related compounds (Bergner et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride shows a buckled fused-ring system due to the ethylene linkage, with various substituents like amino and cyano groups contributing to its chemical reactivity. The asymmetric unit in crystal structures often reveals significant overlaps in the atoms of the fused-ring system and substituents, indicating a dense and compact molecular geometry (Asiri et al., 2011).

Chemical Reactions and Properties

The presence of amino and cyano groups in the (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride structure imparts specific chemical reactivity, such as participating in N—H⋯N hydrogen bonding, which can lead to the formation of dimers or more complex molecular assemblies. These properties are essential for understanding its behavior in various chemical contexts and for designing reactions that utilize this compound as a building block (Asiri et al., 2011).

Physical Properties Analysis

The physical properties of compounds similar to (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For example, the crystalline structure analysis can reveal the presence of hydrogen bonding and other intermolecular interactions that significantly influence the compound's physical state and stability (Zhang, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and other organic reagents, are determined by the functional groups present in the molecule. Studies on similar compounds show that they can participate in various organic reactions, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science (Mirallai et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives : The synthesis of compounds based on the structure of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves complex chemical reactions that yield a variety of derivatives. These derivatives exhibit diverse chemical properties, which can be utilized in the development of new materials and chemicals with potential applications in pharmaceuticals, agrochemicals, and materials science (Arustamyan et al., 2019).

  • Anticonvulsant Activity : A study on the anticonvulsant activity of amino amides and amino esters based on related structural motifs suggests potential applications in the development of new therapeutic agents for the treatment of epilepsy and other seizure disorders (Arustamyan et al., 2019).

Applications in Materials Science

  • Electronic and Optical Materials : Certain derivatives of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride exhibit unique electronic and optical properties. These properties make them suitable candidates for use in the development of novel photovoltaic materials, organic semiconductors, and other electronic devices. The inherent merocyanine system of some dihydro forms, for instance, results in broad absorption bands, which are essential for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) (Landmesser et al., 2008).

  • Corrosion Inhibition : Research has also explored the use of certain chromeno-carbonitriles, which are related to the core structure of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride, as corrosion inhibitors for metals. These compounds have shown significant effectiveness in protecting mild steel in acidic solutions, indicating their potential application in industrial processes where corrosion resistance is critical (Quadri et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle, store, and dispose of the compound.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.


Please note that this is a general approach and the specific details would depend on the particular compound being studied. For “(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride”, you may need to consult specialized databases or scientific literature for more specific information. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers in the field for more information.


properties

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCLSOKJNLLCHQ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC=C2[C@H]1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693597
Record name (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride

CAS RN

1306763-57-4, 1213099-69-4
Record name 1H-Indene-4-carbonitrile, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1S)-
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URL https://commonchemistry.cas.org/detail?cas_rn=1306763-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-Amino-2,3-Dihydro-1H-indene-4-Carboni-trile Hydrochloride
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